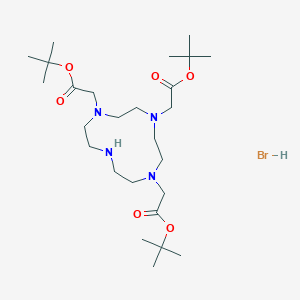

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide

Description

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide (CAS: 149353-23-1) is a macrocyclic compound derived from 1,4,7,10-tetraazacyclododecane (cyclen). It features three tert-butyl ester groups at the 1,4,7-positions and a free amine at the 10-position, stabilized as a hydrobromide salt . This compound is a key intermediate in synthesizing DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid), a chelator widely used in magnetic resonance imaging (MRI) contrast agents . The tert-butyl esters act as protecting groups, enabling selective functionalization of the macrocycle before hydrolysis to the active carboxylic acid form .

Properties

IUPAC Name |

tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N4O6.BrH/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9;/h27H,10-20H2,1-9H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMECCVFSBLSIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51BrN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618615 | |

| Record name | Tri-tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149353-23-1 | |

| Record name | Tri-tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide typically involves the reaction of 1,4,7,10-tetraazacyclododecane with tert-butyl bromoacetate under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, often in the presence of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl groups are replaced by other functional groups.

Complexation Reactions: It forms stable complexes with metal ions, particularly lanthanides like gadolinium.

Common Reagents and Conditions

Common reagents used in these reactions include:

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Acetonitrile, dichloromethane.

Metal Salts: Gadolinium chloride for complexation reactions.

Major Products

The major products formed from these reactions include gadolinium complexes, which are crucial for MRI applications. These complexes exhibit high stability and are effective as contrast agents .

Scientific Research Applications

Medical Imaging Applications

One of the most prominent applications of tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-triacetate hydrobromide is in the field of magnetic resonance imaging (MRI). Its ability to chelate gadolinium ions makes it a valuable contrast agent.

Gadolinium Complexes

The compound can be functionalized to create gadolinium complexes that serve as MRI contrast agents. These complexes exhibit enhanced relaxivity properties:

- Relaxivity (r1) : Indicates the efficiency of the contrast agent in enhancing the MRI signal.

- Transmetalation Kinetics : Studies have shown that the stability of these gadolinium complexes can be affected by competing ions in biological systems .

Table 1: Relaxivity Values of Gadolinium Complexes

| Compound | r1 (mM^-1s^-1) | r2 (mM^-1s^-1) |

|---|---|---|

| Gd-DOTA | 5.0 | 6.0 |

| Gd-galangin | 6.5 | 7.0 |

| Gd-DTPA | 4.0 | 5.5 |

Biochemical Research

The compound is also utilized in biochemical research for its ability to form stable complexes with metal ions, which can be used in various assays and studies involving metal ion interactions.

Cell Culture Studies

In vitro studies have demonstrated that DOTA conjugates can be used to track cellular processes and interactions involving metal ions. For instance:

- Cell Viability Assays : Research has shown that cells treated with gadolinium-DOTA complexes exhibit varying degrees of viability based on concentration .

Biodistribution Studies

Biodistribution studies using animal models have highlighted how these complexes distribute within biological systems. The pharmacokinetics of these compounds are crucial for understanding their behavior in vivo.

Therapeutic Applications

Beyond imaging, there are emerging therapeutic applications for tri-tert-butyl 1,4,7,10-tetraazacyclododecane derivatives:

Drug Delivery Systems

The ability to conjugate DOTA with various therapeutic agents allows for targeted drug delivery systems. This is particularly relevant in cancer therapy where targeted delivery can improve treatment efficacy while minimizing side effects.

Anti-inflammatory Research

Recent studies have investigated the anti-inflammatory properties of gadolinium-DOTA conjugates in animal models of inflammation . These studies suggest potential therapeutic roles in managing inflammatory diseases.

Case Study 1: MRI Contrast Efficacy

A study conducted on the efficacy of gadolinium-DOTA complexes demonstrated superior imaging capabilities compared to traditional contrast agents like Gd-DTPA. The enhanced relaxivity allowed for clearer imaging of inflamed tissues in animal models.

Case Study 2: In Vivo Tracking

Research utilizing DOTA-conjugated drugs showed promising results in tracking drug distribution and metabolism in real-time using advanced imaging techniques.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the tetraazacyclododecane ring coordinate with the metal ion, while the acetate groups provide additional stability. This chelation process is crucial for its function as an MRI contrast agent, where it enhances the visibility of internal body structures by altering the magnetic properties of nearby water molecules .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is structurally compared to related macrocycles (Table 1):

Key Observations :

- Tri-tert-butyl DO3A·HBr has three esters, leaving the 10-position amine available for further alkylation or conjugation .

- DOTA ’s fourth carboxylic acid enhances thermodynamic stability for Gd³⁺, whereas DO3A (three acids) is less stable but easier to functionalize .

- NODAGA’s nitroimidazole group enables rapid radiolabeling with ⁶⁴Cu/⁶⁸Ga, a feature absent in the tert-butyl-protected compound .

Physicochemical Properties

The tert-butyl esters confer distinct properties (Table 3):

| Property | Tri-tert-butyl DO3A·HBr | DO3A | DOTA |

|---|---|---|---|

| Molecular Weight (g/mol) | 572.7 (hydrobromide) | 409.4 | 512.5 |

| Solubility | Organic solvents (e.g., MeCN) | Aqueous (pH-dependent) | Aqueous |

| LogP (lipophilicity) | ~2.1 (estimated) | −1.5 | −2.8 |

| Stability (Gd³⁺ complex) | Moderate (after hydrolysis) | High | Very High |

Biological Activity

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate hydrobromide (often referred to as DOTA-tri-tBu ) is a chelating agent that has garnered attention in various biological applications, particularly in the field of medical imaging and drug delivery. This article delves into the compound's biological activity, highlighting its potential therapeutic uses and the underlying mechanisms.

- Molecular Formula : CHBrNO

- Molecular Weight : 594.30 g/mol

- CAS Number : 149353-23-1

- Purity : Typically >95% .

DOTA-tri-tBu acts primarily as a chelator for metal ions such as gadolinium (Gd), which is widely used in magnetic resonance imaging (MRI). The complexation of Gd with DOTA enhances the contrast in MRI scans due to the paramagnetic properties of Gd ions. The biological activity of DOTA-tri-tBu can be summarized as follows:

- Metal Ion Chelation : The tetraazacyclododecane framework allows for stable chelation of Gd ions, which increases relaxivity and improves imaging quality.

- Targeted Drug Delivery : The compound can be functionalized to target specific tissues or cells, allowing for localized therapy and minimizing systemic side effects.

- Anti-inflammatory Properties : Research indicates that DOTA complexes may exhibit anti-inflammatory effects by modulating reactive oxygen species (ROS) and nitric oxide (NO) production in inflammatory conditions .

In Vitro Studies

In vitro studies have demonstrated that DOTA-tri-tBu exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Viability Assays : A study showed that treatment with DOTA-conjugated gadolinium complexes reduced cell viability in a dose-dependent manner across different cancer cell lines .

- Reactive Oxygen Species Scavenging : DOTA complexes have been shown to scavenge free radicals effectively, indicating potential antioxidant properties .

In Vivo Studies

In vivo evaluations have further elucidated the biological activity of DOTA-tri-tBu:

- Animal Models : In LPS-induced inflammatory models, DOTA-gadolinium complexes demonstrated a reduction in inflammation markers such as NO and iNOS levels, suggesting an anti-inflammatory mechanism .

- Biodistribution Studies : Using imaging techniques like IVIS and MRI, biodistribution studies indicated that DOTA-conjugated agents preferentially accumulate in inflamed tissues, enhancing their therapeutic efficacy .

Case Study 1: MRI Contrast Enhancement

A clinical trial involving patients with tumors utilized DOTA-gadolinium complexes for MRI contrast enhancement. Results indicated improved visualization of tumor margins compared to traditional contrast agents, facilitating better surgical planning.

Case Study 2: Targeted Therapy

In a study focusing on targeted drug delivery using DOTA-tri-tBu conjugates linked with specific peptides, researchers observed enhanced accumulation at target sites in animal models. This approach significantly reduced off-target effects and improved therapeutic outcomes.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 594.30 g/mol |

| CAS Number | 149353-23-1 |

| Purity | >95% |

| Biological Activity | Observations |

|---|---|

| Cytotoxicity | Dose-dependent reduction in cell viability |

| ROS Scavenging | Effective antioxidant activity |

| Anti-inflammatory effects | Reduced NO and iNOS levels |

Q & A

Q. What are the optimized synthetic routes for Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide?

The compound is typically synthesized via alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate under controlled conditions. Key steps include:

- Dissolving cyclen and potassium carbonate in dry acetonitrile under nitrogen .

- Slow addition of tert-butyl bromoacetate to avoid side reactions, followed by stirring for 16–48 hours .

- Purification via precipitation using KBr or NaHCO3 to isolate the hydrobromide salt, achieving yields of 60–87% .

Alternative methods use dimethylacetamide (DMA) as a solvent and sodium acetate as a base, with post-synthetic pH adjustment to initiate crystallization .

Q. Which analytical techniques are critical for confirming synthesis success and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm tert-butyl group integration (δ ~1.46 ppm for CH3) and backbone proton environments (δ 2.57–3.56 ppm) .

- LC-MS and HRMS : Validate molecular weight and detect impurities (e.g., unreacted cyclen or partially substituted intermediates) .

- COSY, HSQC, and HMBC : Resolve complex proton-carbon correlations in the macrocyclic structure .

Q. How should the compound be stored to maintain stability?

Store as a lyophilized powder or in anhydrous DMSO at -20°C to prevent ester hydrolysis or tert-butyl group degradation . Avoid prolonged exposure to moisture or acidic conditions, as these can hydrolyze the tert-butyl esters, compromising chelation capacity .

Advanced Research Questions

Q. How does functionalization of the compound enhance its utility in biomedical imaging?

The tert-butyl esters serve as protecting groups, enabling selective deprotection for conjugation:

- Peptide/probe conjugation : React with NHS esters or maleimide derivatives (e.g., DOTA-tris(tBu)-NHS) to attach targeting moieties .

- Fluorescent or MRI probes : Post-synthetic hydrolysis of tert-butyl groups exposes carboxylates for Gd³⁺ or ¹¹¹In³⁺ chelation, critical for MRI/SPECT imaging .

Example: Conjugation with ICG-Maleimide derivatives creates dual-modal (optical/MRI) probes .

Q. What challenges arise when using the compound in Gd³⁺-based MRI contrast agents?

- Kinetic inertness : The macrocyclic structure improves Gd³⁺ retention but requires rigorous pH control during chelation to avoid transmetallation .

- Relaxivity optimization : Outer-sphere water exchange and rotational correlation times (τ_R) must be tuned via structural modifications (e.g., PEGylation) to enhance signal .

- Acid sensitivity : Hydrobromide salts may degrade under acidic conditions, necessitating neutral buffers during formulation .

Q. How do conflicting synthetic protocols impact yield and reproducibility?

- Solvent/base systems : Acetonitrile/K₂CO₃ yields 60% purity , while DMA/NaOAc increases reaction efficiency but requires careful gas venting during neutralization .

- Reaction time : Extended stirring (48+ hours) may improve substitution but risks tert-butyl ester hydrolysis, reducing final purity .

Researchers should validate protocols using LC-MS to identify side products and adjust stoichiometry accordingly .

Q. What strategies address low yields in functionalized derivatives (e.g., DOTA monoamides)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.